Cas no 1311316-30-9 (1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride)

1-(ピリジン-4-イル)ブト-3-エン-1-アミン二塩酸塩は、有機合成化学において重要なビルディングブロックとして利用される化合物です。ピリジン環とアミン基を有する構造的特徴から、医薬品中間体や機能性材料の合成に幅広く応用可能です。特に、ビニル基を有するため、さらに誘導体化するための官能基として有用です。二塩酸塩の形態をとることで、高い安定性と取扱い易さを実現しています。また、高い純度で提供可能なため、再現性の高い反応系の構築に寄与します。

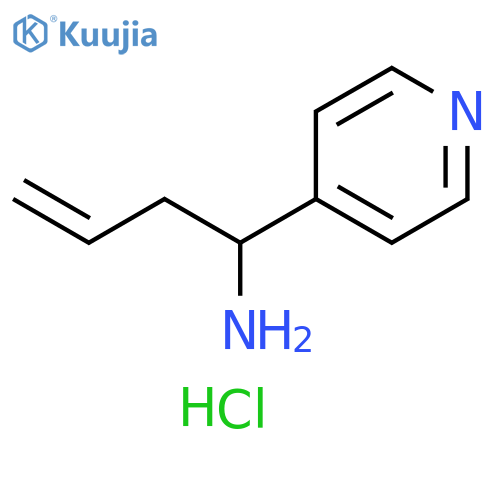

1311316-30-9 structure

商品名:1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride

CAS番号:1311316-30-9

MF:C9H13ClN2

メガワット:184.665920972824

CID:4587717

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride

- 1-(pyridin-4-yl)but-3-en-1-amine 2HCl

-

- インチ: 1S/C9H12N2.ClH/c1-2-3-9(10)8-4-6-11-7-5-8;/h2,4-7,9H,1,3,10H2;1H

- InChIKey: AONPSUQNEKLOIJ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=NC=C1)(N)CC=C.Cl

じっけんとくせい

- ゆうかいてん: 219-221 °C

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78146-5.0g |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 5.0g |

$2525.0 | 2023-02-12 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01111046-1g |

1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 95% | 1g |

¥4305.0 | 2023-04-03 | |

| TRC | P993220-100mg |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 100mg |

$ 340.00 | 2022-06-03 | ||

| TRC | P993220-10mg |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 10mg |

$ 70.00 | 2022-06-03 | ||

| TRC | P993220-50mg |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 50mg |

$ 210.00 | 2022-06-03 | ||

| Enamine | EN300-78146-10.0g |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 10.0g |

$3746.0 | 2023-02-12 | ||

| Aaron | AR01AJA8-10g |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 90% | 10g |

$5176.00 | 2023-12-16 | |

| 1PlusChem | 1P01AJ1W-10g |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 90% | 10g |

$4692.00 | 2023-12-22 | |

| 1PlusChem | 1P01AJ1W-500mg |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 90% | 500mg |

$902.00 | 2023-12-22 | |

| 1PlusChem | 1P01AJ1W-2.5g |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |

1311316-30-9 | 90% | 2.5g |

$2172.00 | 2023-12-22 |

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1311316-30-9 (1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 857369-11-0(2-Oxoethanethioamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量